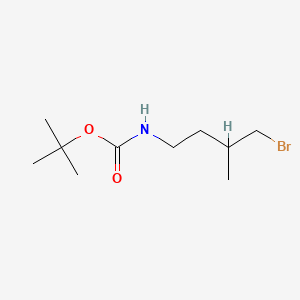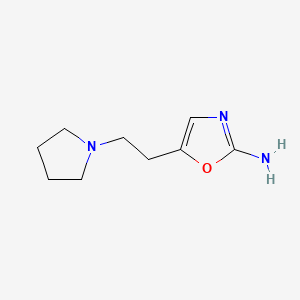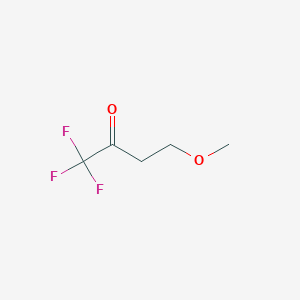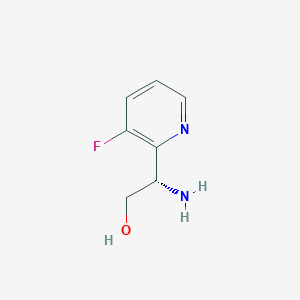
(S)-2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.
Formation of Intermediate: The 3-fluoropyridine undergoes a series of reactions to introduce the amino and hydroxyl groups. This can involve nucleophilic substitution reactions where the fluorine atom is replaced by an amino group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing advanced chromatographic techniques to achieve high purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-amino-2-(3-chloropyridin-2-yl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol: Another analog with a bromine atom, which may have different pharmacological properties.
Uniqueness
The presence of the fluorine atom in (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-5-2-1-3-10-7(5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
WVFXBLUKJSOALN-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@@H](CO)N)F |
Canonical SMILES |
C1=CC(=C(N=C1)C(CO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


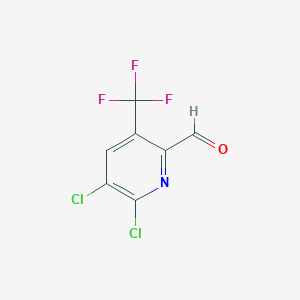

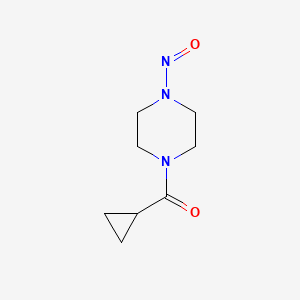
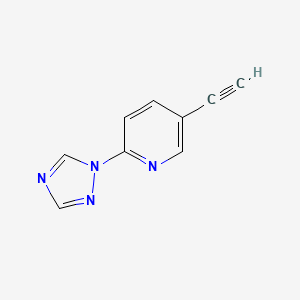
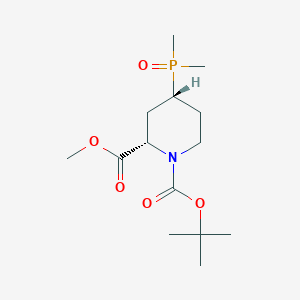
![2-{6-[3-(Dimethylamino)propyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B15320073.png)
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide](/img/structure/B15320079.png)
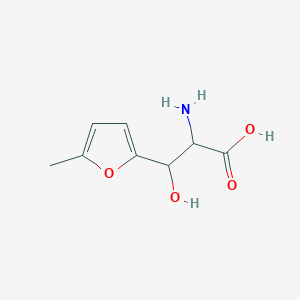
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
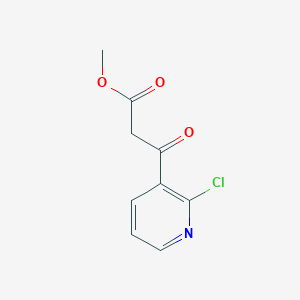
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
